

# Measuring Immunoproteasome Activity After ONX-0914 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | ONX-0914 TFA |           |
| Cat. No.:            | B10824678    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

ONX-0914, formerly known as PR-957, is a potent and selective small molecule inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1][2] The immunoproteasome plays a crucial role in processing proteins for antigen presentation and is involved in the regulation of cytokine production and T-cell differentiation.[3][4] Specifically, ONX-0914 targets the chymotrypsin-like activity of the β5i (LMP7) subunit of the immunoproteasome.[2][5] Its selectivity makes it a valuable tool for studying the specific functions of the immunoproteasome in various physiological and pathological processes, including autoimmune diseases and cancer.[6][7]

These application notes provide detailed protocols for measuring the activity of the immunoproteasome in biological samples following treatment with ONX-0914. The protocols cover the assessment of  $\beta$ 5i subunit-specific activity using a fluorogenic substrate, as well as methods to evaluate the downstream functional consequences of immunoproteasome inhibition, such as altered T-cell differentiation and cytokine production.

### **Data Presentation**



# Table 1: Specificity of ONX-0914 for Proteasome Subunits

This table summarizes the half-maximal inhibitory concentration (IC50) values of ONX-0914 for both immunoproteasome (i) and constitutive (c) proteasome catalytic subunits. The data highlights the selectivity of ONX-0914 for the β5i subunit.

| Proteasome Subunit      | IC50 (nM) | Selectivity (fold vs. β5i) |
|-------------------------|-----------|----------------------------|
| Immunoproteasome        |           |                            |
| β5i (LMP7)              | 39        | 1                          |
| β1i (LMP2)              | ~600      | ~15                        |
| β2i (MECL-1)            | >1000     | >25                        |
| Constitutive Proteasome |           |                            |
| β5                      | ~273      | ~7                         |
| β1                      | >1000     | >25                        |
| β2                      | >1000     | >25                        |

Data compiled from multiple sources indicating a 20- to 40-fold greater selectivity for the  $\beta$ 5i subunit over the constitutive  $\beta$ 5 subunit.[1][8]

### **Table 2: Effects of ONX-0914 on Cytokine Production**

This table outlines the typical effects of ONX-0914 on the production of key cytokines by various immune cell types.



| Cytokine | Cell Type                 | Effect of ONX-0914 | Reference |
|----------|---------------------------|--------------------|-----------|
| IL-6     | Monocytes,<br>Macrophages | Decreased          | [1][3]    |
| TNF-α    | Monocytes,<br>Macrophages | Decreased          | [1][3]    |
| IL-17    | Th17 cells                | Decreased          | [3][9]    |
| IL-22    | Th17 cells                | Decreased          | [9]       |
| GM-CSF   | T cells, PBMCs            | Decreased          | [3]       |
| IL-23    | Monocytes                 | Decreased          | [1]       |

## **Experimental Protocols**

# Protocol 1: Measurement of β5i Immunoproteasome Activity using a Fluorogenic Substrate

This protocol describes how to measure the chymotrypsin-like activity of the immunoproteasome  $\beta$ 5i subunit in cell lysates using the fluorogenic substrate Ac-ANW-AMC. To ensure the measured activity is specific to the immunoproteasome, a parallel measurement is performed in the presence of ONX-0914.[10]

#### Materials:

- Cells or tissues of interest
- ONX-0914 (prepared in DMSO)
- Proteasome Activity Lysis Buffer (25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 10% glycerol, 1 mM ATP, 1 mM DTT, 1x protease inhibitor cocktail)
- Ac-ANW-AMC fluorogenic substrate (stock solution in DMSO)
- Proteasome Activity Assay Buffer (50 mM Tris-HCl pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, 1 mM fresh DTT)



- BCA or Bradford protein assay reagent
- Black 96-well microplate
- Fluorometric microplate reader (Excitation: 345-380 nm, Emission: 445-460 nm)

#### Procedure:

- Cell Lysate Preparation:
  - 1. Culture and treat cells with the desired concentration of ONX-0914 or vehicle control (DMSO) for the specified duration.
  - 2. Harvest cells and wash with ice-cold PBS.
  - 3. Lyse cells in Proteasome Activity Lysis Buffer on ice.
  - 4. Homogenize the lysate by passing it through a 26G needle 10-15 times.
  - 5. Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
  - Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.
- Proteasome Activity Assay:
  - 1. Prepare a reaction mixture in a black 96-well plate. For each sample, prepare two wells: one for total chymotrypsin-like activity and one for non-immunoproteasome activity.
  - 2. To each well, add 10-15 µg of cell lysate.
  - 3. To the "non-immunoproteasome activity" wells, add ONX-0914 to a final concentration that ensures complete inhibition of  $\beta$ 5i (e.g., 1  $\mu$ M). Add an equivalent volume of DMSO to the "total activity" wells.
  - 4. Prepare a master mix of the Proteasome Activity Assay Buffer containing the Ac-ANW-AMC substrate at the desired final concentration (e.g.,  $12.5 \mu M$ ).



- 5. Add the assay buffer/substrate mix to each well to a final volume of 100 μl.
- 6. Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
- 7. Measure the fluorescence intensity kinetically every 3 minutes for 30-60 minutes.
- Data Analysis:
  - 1. Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.
  - 2. The specific immunoproteasome  $\beta$ 5i activity is the difference between the rate of the "total activity" well and the "non-immunoproteasome activity" (ONX-0914 treated) well.
  - 3. Normalize the activity to the protein concentration of the lysate.

# Protocol 2: Analysis of T-Helper Cell Differentiation (Th1 and Th17)

This protocol outlines the in vitro differentiation of naive CD4+ T cells into Th1 and Th17 lineages in the presence of ONX-0914, followed by analysis of key transcription factors and cytokine production by intracellular flow cytometry.

#### Materials:

- Naive CD4+ T cells (isolated from spleen or lymph nodes)
- RPMI 1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin
- Plate-bound anti-CD3 and anti-CD28 antibodies
- For Th1 differentiation: IL-12, anti-IL-4 antibody
- For Th17 differentiation: IL-6, TGF-β, IL-23, anti-IFN-y antibody, anti-IL-4 antibody
- ONX-0914 (prepared in DMSO)
- Brefeldin A
- PMA and Ionomycin



- Fixation/Permeabilization Buffer
- Fluorochrome-conjugated antibodies against CD4, IFN-γ (for Th1), IL-17A (for Th17), T-bet (for Th1), and RORyt (for Th17)
- Flow cytometer

#### Procedure:

- T-Cell Differentiation:
  - 1. Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies.
  - 2. Seed naive CD4+ T cells at a density of 1 x 10<sup>6</sup> cells/ml.
  - 3. Add the appropriate cytokine cocktail for either Th1 or Th17 differentiation.
  - 4. Add ONX-0914 at the desired concentrations (e.g., 100-300 nM) or vehicle control (DMSO).
  - 5. Incubate the cells at 37°C and 5% CO2 for 3-5 days.
- Intracellular Cytokine Staining:
  - 1. Four to five hours before harvesting, restimulate the cells with PMA (50 ng/ml) and lonomycin (500 ng/ml) in the presence of Brefeldin A (10 μg/ml).
  - 2. Harvest the cells and wash with PBS.
  - 3. Stain for surface markers (e.g., CD4) according to the antibody manufacturer's protocol.
  - 4. Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
  - 5. Stain for intracellular cytokines (IFN-y, IL-17A) and transcription factors (T-bet, RORyt) with fluorochrome-conjugated antibodies.
  - 6. Wash the cells and resuspend in FACS buffer.
- Flow Cytometry Analysis:



- 1. Acquire the samples on a flow cytometer.
- 2. Gate on the CD4+ T-cell population.
- 3. Analyze the percentage of cells expressing IFN-y and T-bet (for Th1) or IL-17A and RORyt (for Th17) in the ONX-0914-treated versus vehicle-treated samples.

# **Mandatory Visualizations**



# Sample Preparation Cell Culture & ONX-0914 Treatment Cell Lysis Protein Quantification Activity Assay 96-well Plate Setup (+/- ONX-0914) Add Ac-ANW-AMC Substrate Kinetic Fluorescence Reading Data Analysis Calculate Rate of Cleavage Determine Specific Immunoproteasome Activity

#### Experimental Workflow for Measuring Immunoproteasome Activity

Click to download full resolution via product page

Normalize to Protein Concentration

Caption: Workflow for measuring immunoproteasome activity.





Effect of ONX-0914 on T-Helper Cell Differentiation

Click to download full resolution via product page

Caption: ONX-0914's impact on T-cell signaling pathways.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. alzdiscovery.org [alzdiscovery.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ubpbio.com [ubpbio.com]
- 7. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Measuring Immunoproteasome Activity After ONX-0914
  Treatment: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10824678#measuring-immunoproteasome-activity-after-onx-0914-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com